molecular formula C10H8O3 B13166624 Methyl 3-(3-hydroxyphenyl)prop-2-ynoate

Methyl 3-(3-hydroxyphenyl)prop-2-ynoate

Cat. No.: B13166624
M. Wt: 176.17 g/mol
InChI Key: JDERESUNDAGZNL-UHFFFAOYSA-N
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Description

Methyl 3-(3-hydroxyphenyl)prop-2-ynoate is an organic compound with the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol . It is characterized by the presence of a hydroxyphenyl group attached to a prop-2-ynoate moiety. This compound is often used as a building block in organic synthesis due to its unique reactivity and structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-hydroxyphenyl)prop-2-ynoate can be synthesized through various methods. One common approach involves the esterification of 3-(3-hydroxyphenyl)prop-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-hydroxyphenyl)prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxy group under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(3-oxophenyl)prop-2-ynoate.

    Reduction: Formation of Methyl 3-(3-hydroxyphenyl)prop-2-ene or Methyl 3-(3-hydroxyphenyl)propane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-hydroxyphenyl)prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-hydroxyphenyl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the alkyne moiety can participate in cycloaddition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • Methyl 3-(3-hydroxyphenyl)prop-2-enoate
  • Methyl 3-(3-hydroxyphenyl)propanoate

Uniqueness

Methyl 3-(3-hydroxyphenyl)prop-2-ynoate is unique due to the presence of both a hydroxyphenyl group and an alkyne moiety. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound in synthetic chemistry and research applications.

Biological Activity

Methyl 3-(3-hydroxyphenyl)prop-2-ynoate, an alkyne derivative of cinnamic acid, has garnered attention for its diverse biological activities. This compound, with the molecular formula C10H10O3, features a unique structure that includes a propyne moiety and a hydroxyphenyl group, contributing to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Molecular Structure C10H10O3\text{Molecular Structure }C_10H_{10}O_3

Key Features:

  • Propyne Moiety: The triple bond between the second and third carbon atoms enhances the reactivity of this compound.
  • Hydroxyphenyl Group: The presence of the hydroxy group allows for hydrogen bonding, influencing interactions with biological macromolecules.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Anti-inflammatory Properties: Studies suggest that this compound can inhibit inflammatory pathways, potentially reducing conditions such as arthritis and other inflammatory diseases.
  • Antioxidant Activity: The compound demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress-related damage.
  • Anticancer Potential: Preliminary studies have shown that this compound may inhibit the proliferation of certain cancer cell lines by modulating key cellular pathways involved in growth and apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction: The hydroxy group can form hydrogen bonds with active site residues of enzymes, influencing their catalytic activity.
  • Electron Transfer Reactions: The conjugated system allows participation in redox reactions, impacting cellular redox states and signaling pathways.
  • Inhibition of Specific Pathways: Similar compounds have been shown to inhibit specific kinases or transcription factors involved in cancer progression and inflammation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-(4-hydroxyphenyl)prop-2-enoateHydroxy group at the para positionDifferent biological activity due to substitution
Methyl 3-(2-hydroxyphenyl)prop-2-enoateHydroxy group at the ortho positionVaries in reactivity compared to meta and para forms
Ethyl 3-(3-hydroxyphenyl)prop-2-enoateEthyl instead of methylAlters solubility and potential biological activity
Methyl 3-(4-methoxyphenyl)prop-2-enoateMethoxy group instead of hydroxyChanges polarity and reactivity significantly

This table highlights how variations in substituent positions and types affect chemical properties and biological activities, emphasizing the uniqueness of this compound within this class of compounds.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound in various contexts:

  • Anti-inflammatory Effects: A study demonstrated that this compound effectively reduced TNF-alpha-induced inflammation in L929 cells, showing an IC50 value indicative of potent activity against inflammatory mediators.
  • Antioxidant Activity Assessment: In vitro assays revealed that this compound exhibited significant free radical scavenging activity, comparable to known antioxidants.
  • Cancer Cell Line Studies: Research involving various cancer cell lines indicated that this compound could induce apoptosis through modulation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

methyl 3-(3-hydroxyphenyl)prop-2-ynoate

InChI

InChI=1S/C10H8O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7,11H,1H3

InChI Key

JDERESUNDAGZNL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CC(=CC=C1)O

Origin of Product

United States

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